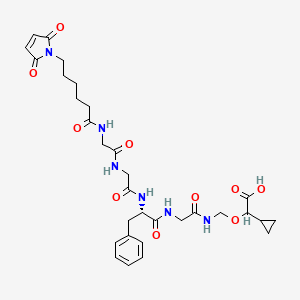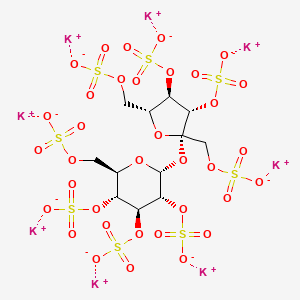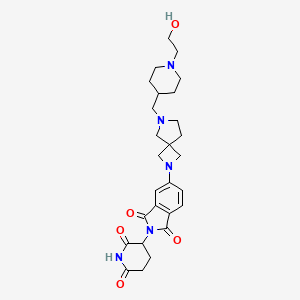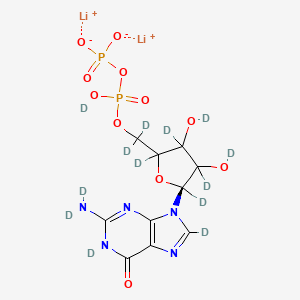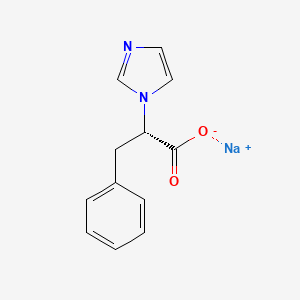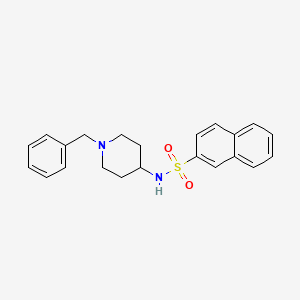
N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of WAY-639228 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of WAY-639228 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and safety .
化学反应分析
Types of Reactions
WAY-639228 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
WAY-639228 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents
作用机制
WAY-639228 exerts its effects through its antithrombotic and anticoagulant activity. The compound likely targets specific enzymes or receptors involved in the coagulation cascade, inhibiting their activity and preventing the formation of blood clots. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins in the coagulation pathway .
相似化合物的比较
Similar Compounds
Heparin: A well-known anticoagulant used in clinical settings.
Warfarin: Another anticoagulant commonly prescribed for preventing blood clots.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Uniqueness of WAY-639228
WAY-639228 is unique due to its specific chemical structure and potential for targeted antithrombotic and anticoagulant activity. Unlike some traditional anticoagulants, WAY-639228 may offer a more selective mechanism of action, potentially reducing the risk of side effects and improving therapeutic outcomes .
属性
分子式 |
C22H24N2O2S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H24N2O2S/c25-27(26,22-11-10-19-8-4-5-9-20(19)16-22)23-21-12-14-24(15-13-21)17-18-6-2-1-3-7-18/h1-11,16,21,23H,12-15,17H2 |
InChI 键 |
OSLZNHQRLFUJOQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


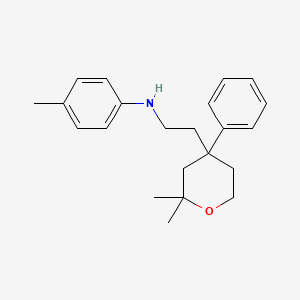
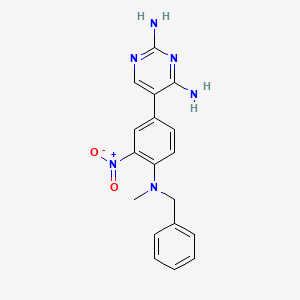
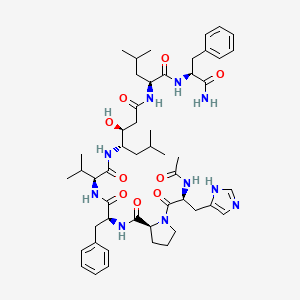
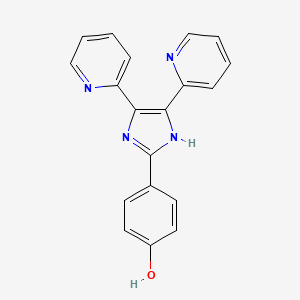
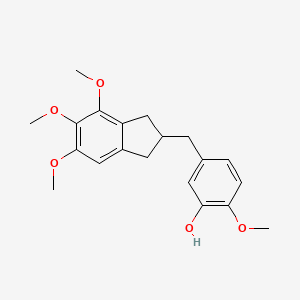
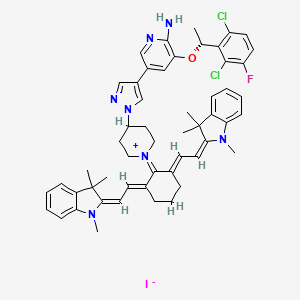

![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)
